Cas no 2228670-72-0 (3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine)

3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(but-3-yn-2-yl)-4-chloro-2-methoxypyridine
- EN300-1986022
- 2228670-72-0
- 3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine
-
- Inchi: 1S/C10H10ClNO/c1-4-7(2)9-8(11)5-6-12-10(9)13-3/h1,5-7H,2-3H3
- InChI Key: KHHRSYCCEOXUCZ-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C=1C(C#C)C)OC
Computed Properties
- Exact Mass: 195.0450916g/mol
- Monoisotopic Mass: 195.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 22.1Ų
3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1986022-1.0g |
3-(but-3-yn-2-yl)-4-chloro-2-methoxypyridine |
2228670-72-0 | 1g |
$1857.0 | 2023-05-31 | ||
Enamine | EN300-1986022-0.5g |
3-(but-3-yn-2-yl)-4-chloro-2-methoxypyridine |
2228670-72-0 | 0.5g |
$1783.0 | 2023-05-31 | ||
Enamine | EN300-1986022-0.1g |
3-(but-3-yn-2-yl)-4-chloro-2-methoxypyridine |
2228670-72-0 | 0.1g |
$1635.0 | 2023-05-31 | ||
Enamine | EN300-1986022-5.0g |
3-(but-3-yn-2-yl)-4-chloro-2-methoxypyridine |
2228670-72-0 | 5g |
$5387.0 | 2023-05-31 | ||
Enamine | EN300-1986022-10.0g |
3-(but-3-yn-2-yl)-4-chloro-2-methoxypyridine |
2228670-72-0 | 10g |
$7988.0 | 2023-05-31 | ||
Enamine | EN300-1986022-0.05g |
3-(but-3-yn-2-yl)-4-chloro-2-methoxypyridine |
2228670-72-0 | 0.05g |
$1560.0 | 2023-05-31 | ||
Enamine | EN300-1986022-0.25g |
3-(but-3-yn-2-yl)-4-chloro-2-methoxypyridine |
2228670-72-0 | 0.25g |
$1708.0 | 2023-05-31 | ||
Enamine | EN300-1986022-2.5g |
3-(but-3-yn-2-yl)-4-chloro-2-methoxypyridine |
2228670-72-0 | 2.5g |
$3641.0 | 2023-05-31 |
3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine Related Literature
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
Additional information on 3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine
3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine: A Comprehensive Overview
3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine (CAS No. 2228670-72-0) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinct structural features, holds potential applications in various areas, including drug discovery and synthetic chemistry. This article aims to provide a comprehensive overview of 3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine, highlighting its chemical properties, synthesis methods, and recent research developments.
Chemical Structure and Properties
3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine is a pyridine derivative with a butynyl group attached at the 3-position, a chlorine atom at the 4-position, and a methoxy group at the 2-position. The presence of these functional groups imparts unique chemical properties to the molecule. The butynyl group is known for its reactivity in various organic reactions, such as cycloadditions and coupling reactions. The chlorine atom can serve as a leaving group in substitution reactions, while the methoxy group provides electron-donating effects that influence the molecule's reactivity and stability.
The molecular formula of 3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine is C11H10ClNO2, with a molecular weight of approximately 217.65 g/mol. The compound is typically obtained as a solid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various synthetic and analytical applications.
Synthesis Methods
The synthesis of 3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine has been explored through several routes, each with its own advantages and limitations. One common approach involves the reaction of 4-chloro-2-methoxypyridine with butynyl halides in the presence of a suitable base. For instance, a recent study published in the Journal of Organic Chemistry reported the successful synthesis of 3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine using palladium-catalyzed cross-coupling reactions. This method not only provided high yields but also demonstrated excellent regioselectivity.
An alternative synthetic route involves the sequential functionalization of pyridine derivatives. In this approach, 4-chloro-pyridin-2(1H)-one is first converted to its methoxy derivative through methylation reactions. Subsequently, the introduction of the butynyl group can be achieved via Sonogashira coupling reactions or other transition metal-catalyzed processes. These methods offer flexibility in terms of substituent variation and can be tailored to produce a range of related compounds with different functionalities.
Biological Activity and Applications
The biological activity of 3-(But-3-yn-2-yl)-4-chloro-2-methoxypyridine has been a subject of interest in recent years, particularly in the context of drug discovery and medicinal chemistry. Pyridine derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of specific functional groups in 3-(But-3-yinyl)-4-chloro-2-methoxypyridine, such as the butynyl group and chlorine atom, can significantly influence its biological profile.
A study published in the Journal of Medicinal Chemistry investigated the potential anticancer activity of 3-(But-yinyl)-4-chloro-pyridinyl) compounds against various cancer cell lines. The results showed that these compounds exhibited significant cytotoxic effects, particularly against breast cancer and lung cancer cells. The mechanism of action was attributed to their ability to induce apoptosis through mitochondrial dysfunction and DNA damage.
In addition to its anticancer properties, 3-(But-yinyl)-4-chloro-pyridinyl) compounds have also been explored for their anti-inflammatory effects. Research conducted at a leading pharmaceutical company demonstrated that these compounds could effectively inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Current Research Trends
The ongoing research on 3-(But-yinyl)-4-chloro-pyridinyl) compounds reflects their growing importance in both academic and industrial settings. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, paving the way for further exploration of their biological activities.
In the field of medicinal chemistry, there is increasing interest in developing novel derivatives of 3-(But-yinyl)-4-chloro-pyridinyl) compounds with enhanced pharmacological properties. For example, researchers are investigating the effects of substituent variations on the pharmacokinetic profiles and therapeutic efficacy of these compounds. This includes optimizing their solubility, stability, and bioavailability to improve their clinical potential.
Beyond medicinal applications, 3-(But-yinyl)-4-chloro-pyridinyl) compounds are also being studied for their use in materials science. Their unique electronic properties make them suitable candidates for applications in organic electronics and photovoltaic devices. Recent studies have shown that these compounds can be incorporated into polymer-based materials to enhance their conductivity and light-harvesting capabilities.
Conclusion
3-(But-yinyl)-4-chloro-pyridinyl) (CAS No. 2228670-72)-is a multifaceted compound with promising applications in various fields. Its distinctive chemical structure endows it with unique reactivity patterns and biological activities that make it an attractive target for further research and development. As new synthetic methods continue to emerge and our understanding of its biological mechanisms deepens, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.
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